molecular formula C8H15ClN2O B1382946 2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride CAS No. 1803562-47-1

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

Cat. No. B1382946
CAS RN: 1803562-47-1
M. Wt: 190.67 g/mol
InChI Key: UKQUOEFDQZUPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride, also known as DMOP, is an organic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid that is soluble in water and is commonly used in laboratory experiments. DMOP has been used in various studies to investigate its biochemical and physiological effects, and its potential for use in medical treatments.

Scientific Research Applications

Generation of a Structurally Diverse Library

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized as a starting material in various alkylation and ring closure reactions. These reactions have led to the creation of a diverse range of compounds, highlighting the compound's potential as a building block for structurally varied libraries (Roman, 2013).

Antibacterial Study of Novel Compounds

A study conducted by Mehta (2016) focused on the synthesis, structural determination, and evaluation of antibacterial activity of heterocyclic compounds containing a specific fragment related to the subject compound. The antibacterial assay showed promising results against various bacterial strains (Mehta, 2016).

Synthesis and Transformations for Drug Development

The synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid and their functional derivatives shows the potential of these compounds in pharmaceutical applications. These derivatives are useful for introducing residues of highly basic aliphatic amines into oxazole, a crucial step in drug development (Prokopenko et al., 2010).

Modification of Polymeric Compounds for Medical Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using various amine compounds, including a derivative of the subject compound. These modified polymers exhibited higher thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Studies

The synthesis and antimicrobial evaluation of novel compounds similar to the subject compound show significant potential in pharmaceutical and medicinal chemistry. These studies highlight the importance of heterocyclic compounds in drug development and their applications in treating various infections (Tayade et al., 2012).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-5-7(8(3,4)9)6(2)11-10-5;/h9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQUOEFDQZUPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 3
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 4
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 5
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride
Reactant of Route 6
2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine hydrochloride

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